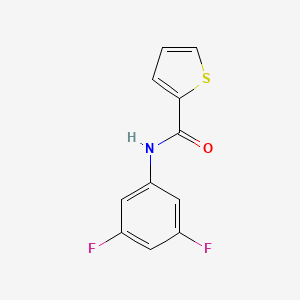

N-(3,5-difluorophenyl)thiophene-2-carboxamide

Description

Significance of Thiophene (B33073) and Carboxamide Scaffolds in Chemical Biology and Medicinal Chemistry

The thiophene and carboxamide scaffolds are prevalent in a multitude of clinically approved drugs and investigational agents, underscoring their importance in medicinal chemistry. nih.gov Their combination often leads to compounds with favorable pharmacokinetic and pharmacodynamic profiles.

Thiophene, a sulfur-containing five-membered aromatic heterocycle, was first discovered in 1882 as a contaminant in benzene (B151609). nih.gov Its structural similarity to a phenyl ring allows it to act as a bioisostere, a chemical substituent that can be interchanged without significantly altering the biological activity of the parent compound. This bioisosteric relationship has been a guiding principle in the development of thiophene-containing drugs. nih.gov

Historically, the incorporation of a thiophene ring has been a successful strategy to modulate the properties of drug candidates. Thiophene derivatives have been found to possess a wide array of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a ligand to its target protein. nih.gov

Table 1: Examples of Thiophene-Containing Drugs and their Therapeutic Areas

| Drug Name | Therapeutic Area |

| Tiotropium | Chronic Obstructive Pulmonary Disease (COPD) |

| Olanzapine | Antipsychotic |

| Clopidogrel | Antiplatelet |

| Duloxetine | Antidepressant |

| Raltitrexed | Anticancer |

This table provides examples of approved drugs that contain a thiophene scaffold, illustrating the broad applicability of this heterocycle in medicine.

The carboxamide group (-C(=O)NH-) is another fundamental functional group in medicinal chemistry, frequently referred to as a "privileged" structure. nih.gov Its prevalence in pharmaceuticals stems from its unique ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows the carboxamide linkage to form strong and specific interactions with biological targets such as enzymes and receptors.

The planarity of the amide bond, a consequence of resonance, restricts the conformational flexibility of the molecule, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to its target. Furthermore, the carboxamide group is generally metabolically stable, contributing to a longer duration of action for drugs that contain it.

Rationale for the Strategic Integration of 3,5-Difluorophenyl Moieties in Molecular Design

The deliberate inclusion of fluorine atoms in drug candidates is a widely used strategy in modern medicinal chemistry to fine-tune a molecule's properties. The 3,5-difluorophenyl group in N-(3,5-difluorophenyl)thiophene-2-carboxamide is a testament to this approach.

Fluorine is the most electronegative element, and its introduction into an organic molecule can have profound effects on its electronic properties. The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's ionization state at physiological pH and its ability to interact with its biological target.

The carbon-fluorine (C-F) bond is highly polarized and can participate in favorable electrostatic interactions with protein targets. Moreover, fluorine can modulate the lipophilicity of a molecule. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, as in a difluorophenyl group, can have more complex effects on a molecule's solubility and membrane permeability. Fluorine substitution can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Overview of this compound in Contemporary Chemical Research

While the individual components of this compound are well-studied and recognized for their importance in medicinal chemistry, specific research focused solely on this compound is limited in the public domain. However, based on the established properties of its constituent scaffolds, it is reasonable to hypothesize its potential as a biologically active agent.

The combination of the thiophene-2-carboxamide core, known for its diverse pharmacological activities, with the 3,5-difluorophenyl moiety, a group designed to enhance metabolic stability and binding affinity, suggests that this compound could be a promising candidate for investigation in various therapeutic areas. For instance, numerous thiophene carboxamide derivatives have been explored as potential anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.govmdpi.com The difluoro substitution pattern would be expected to modulate the potency and pharmacokinetic properties of such a scaffold.

Future research on this compound would likely involve its chemical synthesis, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo screening assays. Characterization of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, would also be crucial in assessing its drug-like potential. The exploration of its mechanism of action against specific biological targets would provide valuable insights into its therapeutic promise. The rich history and proven utility of its structural components provide a strong rationale for the continued investigation of this compound and its analogs in the quest for new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-difluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NOS/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKCICWRZGSRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3,5 Difluorophenyl Thiophene 2 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. ox.ac.uk For N-(3,5-difluorophenyl)thiophene-2-carboxamide, the most logical disconnection is at the amide C-N bond, as this bond is reliably formed through a variety of well-established reactions. This approach reveals two primary building blocks: a thiophene-based carboxylic acid derivative and a difluorinated aniline (B41778) derivative.

Thiophene-2-carboxylic Acid Derivatives as Building Blocks

The thiophene-2-carbonyl moiety is identified as a key precursor. The most direct starting material is thiophene-2-carboxylic acid itself, an organic compound that is readily available and can be prepared through methods such as the oxidation of 2-acetylthiophene. wikipedia.org This compound and its activated derivatives, such as thiophene-2-carbonyl chloride , serve as the electrophilic component in the amide bond formation. Thiophene-2-carboxylic acid has been extensively studied as a substrate in various coupling reactions, highlighting its utility as a versatile building block in organic synthesis. wikipedia.org For more complex syntheses, substituted thiophene-2-carboxylic acids can be employed, which are accessible through various synthetic routes like the Fiesselmann or Gewald aminothiophene syntheses, followed by functional group manipulation. derpharmachemica.combeilstein-journals.org

3,5-Difluorophenylamine and Related Amino Compounds as Coupling Partners

The N-(3,5-difluorophenyl) portion of the target molecule points to 3,5-difluoroaniline (B1215098) (also known as 3,5-difluorophenylamine) as the essential nucleophilic coupling partner. This compound belongs to the class of aniline and substituted anilines, containing an aminobenzene moiety. Its chemical structure features a primary amine attached to a benzene (B151609) ring substituted with two fluorine atoms at the meta positions. This precursor provides the nitrogen atom for the amide linkage and introduces the difluorinated phenyl ring into the final structure.

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through the formation of an amide bond between the two key precursors. Additionally, palladium-catalyzed reactions offer powerful methods for functionalizing the thiophene (B33073) ring either before or after the amide formation, allowing for the creation of a diverse library of related compounds.

Amidation and Peptide Coupling Strategies

The most direct method for synthesizing this compound is the amidation reaction between thiophene-2-carboxylic acid and 3,5-difluoroaniline. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.netbachem.com

One common approach involves converting the carboxylic acid to a more reactive acyl halide, typically thiophene-2-carbonyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride reacts readily with 3,5-difluoroaniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, a wide array of peptide coupling reagents can be used to mediate the reaction directly, avoiding the need to isolate the acyl chloride. uni-kiel.deyoutube.com These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. This method is often preferred due to its mild reaction conditions and high yields. researchgate.net The choice of coupling reagent can be critical for optimizing the reaction, especially with sterically hindered or electronically deactivated substrates. uni-kiel.de

| Coupling Reagent Class | Examples | Typical Co-reagents/Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOSu (N-Hydroxysuccinimide) | Widely used; additives reduce side reactions and racemization. EDCI produces a water-soluble urea (B33335) byproduct, simplifying purification. researchgate.netbachem.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Base (e.g., DIPEA, NMM) | High coupling rates with few side reactions. bachem.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIPEA, NMM) | Very efficient and fast reactions; HATU is particularly effective for difficult couplings. researchgate.netuni-kiel.de |

| Other | CDI (Carbonyldiimidazole), T3P (Propylphosphonic anhydride) | None typically required | CDI is a moisture-sensitive but effective reagent. T3P is known for high yields and low epimerization. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Thiophene Functionalization

While amidation constructs the core structure, palladium-catalyzed cross-coupling reactions are instrumental for further functionalization of the thiophene ring. These reactions can be performed on a halogenated thiophene precursor before amidation or on the final this compound product if it contains a suitable handle (like a bromine or chlorine atom).

Direct C-H arylation has emerged as a powerful tool, allowing for the coupling of aryl halides directly with the C-H bonds of the thiophene ring, thus avoiding the need for pre-functionalized organometallic thiophene reagents. semanticscholar.orgresearchgate.net For thiophene-2-carboxamides, direct arylation can be directed to either the C3 or C5 position depending on the reaction conditions, particularly the choice of base. researchgate.net

C5-Arylation: Often favored when using bases like potassium acetate (B1210297).

C3-Arylation: Can be achieved selectively by using bases such as cesium carbonate in solvents like xylene. researchgate.net

Other palladium-catalyzed reactions applicable to thiophene functionalization include:

Suzuki-Miyaura Coupling: Reaction of a halothiophene with a boronic acid. nih.gov

Stille Coupling: Reaction of a halothiophene with an organotin compound.

Heck Coupling: Reaction of a halothiophene with an alkene.

These methods allow for the introduction of various aryl, heteroaryl, or alkyl groups onto the thiophene scaffold, enabling the rapid generation of analogs of the parent compound. nih.gov

Optimization of Reaction Conditions, Catalysts, and Solvents

The efficiency and selectivity of the synthetic routes to this compound and its derivatives are highly dependent on the careful optimization of several parameters.

For Amidation/Peptide Coupling:

Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used. The choice can affect reactant solubility and reaction rates. researchgate.netresearchgate.net

Base: In reactions involving coupling reagents or starting from acyl chlorides, a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required to neutralize acids and facilitate the reaction. bachem.com

Temperature: Most coupling reactions proceed efficiently at room temperature, although cooling to 0 °C may be employed at the start of the reaction to control exothermic processes. bachem.com

For Palladium-Catalyzed Functionalization:

Catalyst/Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is crucial for catalytic activity and selectivity. In some cases of direct arylation, the reaction can proceed efficiently with a ligand-less palladium catalyst at low concentrations.

Base: As mentioned, the base is a critical factor for controlling regioselectivity in direct C-H arylation reactions. researchgate.net Common bases include potassium acetate (KOAc), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). researchgate.net

Solvent: High-boiling point aprotic solvents like dioxane, toluene, xylene, or DMF are often employed to achieve the necessary reaction temperatures for C-H activation. researchgate.net

| Parameter | Condition for C5-Arylation | Condition for C3-Arylation | Rationale |

|---|---|---|---|

| Base | Potassium Acetate (KOAc) | Cesium Carbonate (Cs₂CO₃) | The nature of the base is the primary determinant of regioselectivity in the C-H activation step. researchgate.net |

| Solvent | DMF, Dioxane | Xylene, Toluene | Solvent choice can influence catalyst stability, substrate solubility, and reaction temperature, thereby affecting yield and selectivity. researchgate.net |

| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | Palladium(II) acetate is a common and effective catalyst precursor for these transformations. |

| Additive | Pivalic Acid (often used) | Not always required | Additives can act as proton shuttles or modify the catalyst, enhancing reaction efficiency. |

By systematically adjusting these conditions, chemists can achieve high yields and desired regioselectivity for both the core amide synthesis and subsequent functionalization steps.

Derivatization and Analog Synthesis Strategies for Structural Elucidation and Optimization

The molecular framework of this compound, featuring a thiophene ring linked via an amide bond to a difluorophenyl moiety, serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily employed to explore the structure-activity relationships (SAR) of this class of compounds, aiming to optimize physicochemical properties and biological activity. These strategies focus on systematic modifications of its three key components: the thiophene core, the difluorophenyl ring, and the central carboxamide linker.

The thiophene ring is a common starting point for derivatization due to its susceptibility to electrophilic substitution and other functionalization reactions. mdpi.com Modifications are typically aimed at altering the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule.

Key strategies for modifying the thiophene core include:

Introduction of Substituents: The C3, C4, and C5 positions of the thiophene ring can be functionalized with a variety of groups. Common synthetic approaches involve the use of substituted thiophene-2-carboxylic acid precursors. For instance, analogs bearing hydroxyl, methyl, and amino groups at the C3-position have been synthesized through the cyclization of functionalized thiocarbamoyl precursors with α-halogenated reagents. nih.govresearchgate.net Halogenation, particularly bromination at the C5-position using reagents like N-bromosuccinimide, provides a key intermediate that can be further elaborated through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl substituents. mdpi.com

Annulation Reactions: Fusing another ring system to the thiophene core creates bicyclic analogs, such as thieno[2,3-d]pyrimidines or tetrahydrobenzothiophenes. These modifications can significantly alter the molecule's rigidity and shape. researchgate.net

The following table summarizes common modifications to the thiophene core and the synthetic methods employed.

| Position of Modification | Substituent Type | Synthetic Strategy Example | Reference |

| C3-Position | -OH, -NH2, -CH3 | Cyclization of functionalized thioacetanilides with N-aryl-2-chloroacetamide. | nih.gov |

| C4-Position | Alkyl groups | Synthesis from a substituted precursor like 4-methyl-3-(propylamino)thiophene-2-carboxylic acid. | researchgate.net |

| C5-Position | -Br | Electrophilic bromination of the thiophene-2-carboxylic acid precursor. | mdpi.com |

| C5-Position | Aryl groups | Suzuki-Miyaura cross-coupling of a 5-bromo-thiophene intermediate with arylboronic acids. | researchgate.net |

Altering the substitution pattern on the phenyl ring is a fundamental strategy for fine-tuning electronic and lipophilic properties. While the 3,5-difluoro substitution provides specific electronic characteristics (electron-withdrawing effects) and metabolic stability, exploring other substitution patterns is crucial for SAR studies.

The primary method for achieving this is to utilize a range of commercially available or synthetically prepared substituted anilines in the final amide coupling step with thiophene-2-carbonyl chloride (or an activated form of thiophene-2-carboxylic acid). This modular approach allows for the efficient generation of a library of analogs. nih.gov

The table below illustrates this strategy by showing how different aniline precursors can be used to generate analogs of the title compound.

| Aniline Precursor | Resulting N-Aryl Group | Potential Effect of Substitution | Reference |

| 3,5-Difluoroaniline | N-(3,5-difluorophenyl) | Strong electron-withdrawing, increased lipophilicity. | - |

| Aniline | N-phenyl | Baseline, unsubstituted analog. | nih.gov |

| 4-Methoxyaniline | N-(4-methoxyphenyl) | Electron-donating, potential H-bond acceptor. | nih.gov |

| 4-Bromoaniline | N-(4-bromophenyl) | Electron-withdrawing, provides handle for further cross-coupling. | nih.gov |

| 4-Methylaniline | N-(4-methylphenyl) | Weak electron-donating, increased lipophilicity. | nih.gov |

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to replace one functional group with another that retains similar physical or chemical properties, leading to comparable biological activity. nih.gov For this compound, both the thiophene and difluorophenyl rings are candidates for such replacement.

Thiophene Ring Bioisosteres: The thiophene ring is often considered a bioisostere of a benzene ring. nih.govrsc.org Replacing the thiophene with a phenyl group would yield N-(3,5-difluorophenyl)benzamide. Other five-membered heterocyclic rings like furan (B31954) or pyrrole (B145914) can also serve as bioisosteres, potentially altering hydrogen bonding capabilities and metabolic stability.

Difluorophenyl Ring Bioisosteres: The difluorophenyl moiety can be replaced by other substituted aromatic or heteroaromatic rings to modulate properties. For example, a pyridine ring could be introduced to enhance solubility, while a pyrimidine (B1678525) or pyridazine (B1198779) ring could alter the hydrogen bond donor/acceptor pattern.

Amide Bond Bioisosteres: The central amide linker can be replaced with groups like a reverse amide, ester, ketone, or a stable mimic such as a 1,2,3-triazole. These changes profoundly impact the molecule's geometry, stability, and hydrogen-bonding properties.

The rationale for these replacements is often to improve metabolic stability, enhance target binding, or modify physicochemical properties like solubility and permeability. nih.gov

Mechanistic Studies of Crucial Synthetic Steps

The primary synthetic step in the formation of this compound is the creation of the amide bond. This reaction is a classic example of nucleophilic acyl substitution.

The general mechanism involves two main stages:

Activation of the Carboxylic Acid: Thiophene-2-carboxylic acid is typically converted into a more reactive electrophile. A common laboratory and industrial method is its conversion to thiophene-2-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the chlorinating agent, followed by the elimination of HCl and SO₂ (for thionyl chloride) to form the highly reactive acyl chloride.

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of 3,5-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This forms a tetrahedral intermediate.

Proton Transfer and Elimination: The tetrahedral intermediate is unstable. A proton is transferred from the nitrogen atom, often to a base in the reaction mixture (like pyridine or excess amine), and the chloride ion is eliminated as a leaving group. This collapse of the intermediate re-forms the carbonyl double bond and yields the final stable amide product, this compound, along with hydrochloric acid, which is neutralized by the base.

Alternative methods using peptide coupling reagents (e.g., DCC, EDC) follow a similar mechanistic principle, where the reagent first activates the carboxylic acid to form a highly reactive intermediate (like an O-acylisourea), which is then readily attacked by the amine.

In more complex syntheses involving the formation of the thiophene ring itself, mechanistic scenarios can involve the formation of a sulfide (B99878) intermediate followed by an intramolecular heterocyclization, which is then terminated by the removal of a molecule like water or ethanol (B145695) to yield the aromatic thiophene core. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of N 3,5 Difluorophenyl Thiophene 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of one-dimensional and two-dimensional experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for verifying the primary structure and assessing the purity of N-(3,5-difluorophenyl)thiophene-2-carboxamide. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal information about adjacent, non-equivalent protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) and the difluorophenyl rings, as well as a characteristic signal for the amide N-H proton. The thiophene ring protons typically appear as a set of coupled multiplets in the aromatic region. The protons on the 3,5-difluorophenyl ring are expected to show a characteristic splitting pattern due to both proton-proton and proton-fluorine coupling. The amide proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would feature signals for the carbonyl carbon of the amide, carbons of the two aromatic rings, and carbons directly bonded to fluorine, which exhibit characteristic splitting due to carbon-fluorine coupling. The number of distinct signals confirms the molecular symmetry, and their chemical shifts are indicative of their electronic environment. Purity is assessed by the absence of signals from solvents or other impurities. mdpi.comnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift increments and data from analogous structures.

| Atom Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Thiophene Ring | ||

| C2-C=O | - | ~160.0 ppm |

| C3-H | ~7.1-7.2 ppm (dd) | ~128.0 ppm |

| C4-H | ~7.6-7.7 ppm (dd) | ~130.0 ppm |

| C5-H | ~7.8-7.9 ppm (dd) | ~132.0 ppm |

| Amide Linkage | ||

| N-H | ~8.5-9.5 ppm (br s) | - |

| C=O | - | ~162.0 ppm |

| Difluorophenyl Ring | ||

| C1' | - | ~140.0 ppm (t) |

| C2'/C6'-H | ~7.3-7.4 ppm (d) | ~108.0 ppm (d) |

| C3'/C5'-F | - | ~163.0 ppm (dd) |

| C4'-H | ~6.7-6.8 ppm (t) | ~103.0 ppm (t) |

While 1D NMR suggests the structure, 2D NMR experiments are employed to rigorously confirm atomic connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent protons on the thiophene ring (H3-H4, H4-H5), confirming their positions in the spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. emerypharma.com Each proton signal on the thiophene and difluorophenyl rings would show a correlation to its corresponding carbon signal, allowing for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule and assigning non-protonated (quaternary) carbons. wisc.edu Key expected correlations include:

The amide proton (N-H) to the carbonyl carbon (C=O) and to carbons C2' and C6' of the phenyl ring.

Thiophene protons H3 and H5 to the carbonyl carbon.

Protons C2'/C6'-H to the quaternary carbon C1' and the fluorine-bearing carbons C3'/C5'.

These correlations, summarized in the table below, provide a complete and unambiguous map of the molecular structure. github.ioscribd.com

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Observed Proton | Correlated Nucleus (Cross-Peak) | Information Gained |

| COSY | H3 (Thiophene) | H4 (Thiophene) | Connectivity of thiophene ring protons |

| H4 (Thiophene) | H3, H5 (Thiophene) | ||

| HSQC | All ¹H signals | Directly bonded ¹³C | Direct C-H attachments |

| HMBC | N-H (Amide) | C=O, C1', C2'/C6' | Connects phenyl ring to amide linkage |

| H3 (Thiophene) | C=O, C2, C4, C5 | Connects thiophene ring to amide linkage | |

| H2'/H6' (Phenyl) | C1', C3'/C5', C4' | Confirms phenyl ring assignments |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information. mdpi.com The nominal molecular weight of this compound (C₁₁H₇F₂NOS) is 251.25 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be observed at m/z 251. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, a primary fragmentation pathway involves the cleavage of the amide bond (alpha-cleavage), which is a common fragmentation route for amides. libretexts.org This can lead to two main fragment ions.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Origin |

| 251 | [C₁₁H₇F₂NOS]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₆H₂F₂N]⁺• | Loss of thiophene carbonyl radical (•C₅H₃OS) |

| 111 | [C₄H₃S-C=O]⁺ | Loss of difluorophenylamino radical (•NHC₆H₃F₂) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₇F₂NOS by matching the experimentally measured exact mass to the theoretically calculated mass (251.0219). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular "fingerprint". nih.gov

For this compound, key functional groups include the N-H bond of the secondary amide, the C=O of the carbonyl group, the aromatic thiophene and phenyl rings, and the C-F bonds.

N-H Stretch: A characteristic sharp to medium peak is expected in the IR spectrum around 3300-3250 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption is expected in the IR spectrum between 1680-1650 cm⁻¹, characteristic of a secondary amide. specac.com

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1550-1510 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region for both the thiophene and phenyl rings.

C-F Stretch: Strong absorptions characteristic of aryl-fluorine bonds are expected in the 1350-1100 cm⁻¹ region.

C-S Stretch: Vibrations involving the thiophene ring C-S bond typically appear in the fingerprint region and can be weaker and harder to assign definitively from the IR spectrum alone but may be more prominent in the Raman spectrum. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Secondary Amide | 3300 - 3250 | Medium-Strong | Weak |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Medium |

| C=O Stretch (Amide I) | Carbonyl | 1680 - 1650 | Strong | Medium |

| N-H Bend (Amide II) | Secondary Amide | 1550 - 1510 | Medium-Strong | Weak |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium-Strong | Strong |

| C-F Stretch | Aryl-Fluoride | 1350 - 1100 | Strong | Weak |

| C-S Stretch | Thiophene | 850 - 650 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique would reveal the three-dimensional arrangement of this compound in the crystal lattice.

Key structural features that would be determined include:

Conformation: The analysis would reveal the relative orientation of the thiophene and difluorophenyl rings, defined by the dihedral angle across the amide linkage. The planarity of the amide bond itself is a key feature.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, confirming the expected values for sp² hybridized carbons, C=O, C-N, C-S, and C-F bonds.

Intermolecular Interactions: A critical aspect of crystallographic analysis is the identification of non-covalent interactions that dictate the crystal packing. For this molecule, a prominent interaction is expected to be intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction typically leads to the formation of infinite chains or centrosymmetric dimers, a common structural motif in carboxamides. researchgate.net This hydrogen bonding significantly influences the physical properties of the compound, such as its melting point and solubility.

Computational and Theoretical Investigations of N 3,5 Difluorophenyl Thiophene 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Modeling

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Halogen Bonding)

Computational analysis is instrumental in identifying and characterizing the non-covalent interactions that govern the molecular recognition and binding of N-(3,5-difluorophenyl)thiophene-2-carboxamide. These interactions are fundamental to its biological activity and physical properties.

Hydrogen Bonding: The primary sites for hydrogen bonding in this compound are the amide (-CONH-) linkage. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. Additionally, the fluorine atoms on the phenyl ring, being highly electronegative, can participate as weak hydrogen bond acceptors in C-H···F interactions. rsc.orgacs.org Studies on similar fluorinated benzamides have demonstrated the formation of such contacts in crystal structures. rsc.org

Hydrophobic Interactions: The thiophene (B33073) and difluorophenyl rings are the main contributors to the hydrophobic character of the molecule. Fluorination of aromatic rings is known to increase hydrophobicity, which can enhance interactions with nonpolar pockets in biological targets like proteins. nih.govbenthamscience.comnih.govresearchgate.net These hydrophobic interactions are crucial for the molecule's ability to associate with lipid membranes and penetrate into hydrophobic protein pockets. nih.govnih.gov The aromatic rings can engage in π-π stacking, where the electron-rich thiophene ring interacts with the electron-poor difluorophenyl ring. nih.govcapes.gov.br

Halogen Bonding: The fluorine atoms in the 3,5-difluorophenyl group can act as halogen bond donors. Although fluorine is the least likely halogen to form these bonds, a region of positive electrostatic potential, known as a σ-hole, can form on the fluorine atom when it is bonded to a strong electron-withdrawing group. researchgate.net This positive site can then interact with a Lewis base or a region of negative electrostatic potential on a partner molecule. researchgate.netnih.gov Computational methods, such as electrostatic potential surface calculations, are essential for predicting the likelihood and strength of such halogen bonds. acs.org The ability of fluorine to engage in these interactions can significantly influence ligand-receptor binding affinity. nih.gov

| Interaction Type | Key Structural Features Involved | Potential Role |

| Hydrogen Bonding | Amide (-CONH-) group, Fluorine atoms | Directing intermolecular assembly, Receptor binding |

| Hydrophobic | Thiophene ring, Difluorophenyl ring | Membrane association, Binding to nonpolar protein pockets |

| π-Interactions | Aromatic rings (thiophene and phenyl) | π-π stacking, CH/π interactions, stabilizing binding conformations nih.gov |

| Halogen Bonding | C-F bonds on the difluorophenyl ring | Enhancing binding affinity and specificity nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical information about its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

Ab initio molecular dynamics has been used to investigate the relaxation pathways of photoexcited thiophene, revealing processes like ring-opening and intersystem crossing. rsc.org While this specific application may be more relevant to photochemistry, the general methodology underscores the capability of MD to model complex dynamic events. For this compound, simulations could reveal the preferred rotational conformations around the amide bond and the C-N bond connecting the rings, which are crucial for adopting an optimal binding geometry.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical approaches used to correlate the chemical structure of compounds with their biological activity or physical properties.

For a series of compounds including this compound, a QSAR study would involve calculating a set of molecular descriptors and then using statistical methods to build a predictive model. jetir.org These descriptors can be categorized as:

Electronic: Such as HOMO-LUMO energies, dipole moment, and electrostatic potential. nih.govnih.gov DFT calculations are often used to obtain these parameters. nih.govscispace.com

Topological: Indices that describe the connectivity and branching of the molecule. jetir.org

Spatial/Steric: Parameters related to the three-dimensional shape of the molecule.

QSAR studies on thiophene carboxamide derivatives and other thiophene analogs have shown that electronic and spatial parameters often play a significant role in modulating biological activity. jetir.orgnih.gov For example, a 2D-QSAR study on substituted thiophene carboxamides identified electrotopological state indices and interatomic distances as important for their activity. jetir.org A 3D-QSAR model for thiophene-based inhibitors identified key structural features required for potent inhibition. nih.gov

By developing a robust QSAR model for a series of analogs of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.gov

| Modeling Approach | Key Descriptors/Inputs | Predicted Outcome | Application |

| QSAR | Electronic, Topological, Spatial descriptors | Biological Activity (e.g., IC₅₀) | Guide the design of more potent analogs |

| SPR | Physicochemical properties | ADME-T properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Predict drug-likeness and pharmacokinetic profiles mdpi.com |

Biological Target Identification and Mechanistic Elucidation of N 3,5 Difluorophenyl Thiophene 2 Carboxamide

In Vitro Target Engagement Studies

In vitro studies on various thiophene-2-carboxamide derivatives have identified several potential biological targets, ranging from enzymes and cell surface receptors to key components of intracellular signaling pathways.

Although specific studies on N-(3,5-difluorophenyl)thiophene-2-carboxamide's effect on β-catenin ubiquitination and urease inhibition are not available, the broader class of carboxamide-containing compounds has been investigated against various enzymes. For instance, the core structure suggests potential interactions with enzymatic targets.

β-catenin Ubiquitination: The ubiquitination of β-catenin is a critical step in its degradation pathway, and modulation of this process is a key therapeutic strategy in cancers with dysregulated Wnt signaling. While no direct evidence links this compound to this process, the chemical scaffold is of interest for designing modulators of protein-protein interactions involved in ubiquitination.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections by ureolytic bacteria. Thiophene (B33073) derivatives have been explored as potential urease inhibitors. The thiophene ring and carboxamide linkage could potentially interact with the active site of the urease enzyme, but specific kinetic studies for this compound are required to confirm this hypothesis.

Receptor binding assays on derivatives of thiophene-2-carboxamide have shown affinity for key receptors involved in cancer and inflammation, suggesting that this compound may also exhibit similar binding properties.

Cannabinoid Receptors: Certain derivatives of thiophene-2-carboxamide have been identified as potent and selective ligands for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a target for anti-inflammatory and analgesic drug development. Studies on related compounds have demonstrated high binding affinities, indicating that the thiophene-2-carboxamide scaffold is a viable pharmacophore for CB2 receptor ligands.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several studies have reported on thiophene carboxamide derivatives as inhibitors of VEGFR-2. These compounds have been shown to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity. The inhibitory concentrations for some of these derivatives are in the nanomolar to low micromolar range, highlighting the potential of this chemical class as anti-angiogenic agents. For example, a study on novel thiophene-3-carboxamide (B1338676) derivatives identified compounds with potent VEGFR-2 inhibitory activity, with IC50 values as low as 191.1 nM. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of a Representative Thiophene-3-carboxamide Derivative This table is based on data for a related compound, not this compound.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Thiophene-3-carboxamide derivative 14d | VEGFR-2 | 191.1 |

Data sourced from a study on related thiophene-3-carboxamide derivatives. nih.gov

Consistent with their ability to interact with key enzymes and receptors, thiophene-2-carboxamide derivatives have been shown to modulate several critical cellular signaling pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival, proliferation, and angiogenesis. A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives, which share a structural resemblance to thiophene-2-carboxamides, were designed as inhibitors of the STAT3 signaling pathway. These compounds were shown to inhibit the phosphorylation of STAT3, a key step in its activation.

Cell Cycle Arrest and Apoptosis Induction: A common outcome of treatment with various thiophene carboxamide derivatives in cancer cell lines is the induction of cell cycle arrest and apoptosis. nih.gov For instance, studies on novel thiophene carboxamide scaffolds have demonstrated their ability to induce morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. nih.gov Flow cytometry analysis has confirmed that these compounds can cause an accumulation of cells in specific phases of the cell cycle, often the G2/M phase, and an increase in the sub-G1 population, which is indicative of apoptotic cells. The induction of apoptosis is often mediated through the activation of caspases, such as caspase-3 and caspase-7, and the disruption of the mitochondrial membrane potential. nih.govmdpi.com

Table 2: Effects of Representative Thiophene Carboxamide Derivatives on Cellular Signaling This table is based on data for related compounds, not this compound.

| Compound Class | Cellular Effect | Pathway/Target |

|---|---|---|

| Thiophene Carboxamide Derivatives | Apoptosis Induction | Caspase-3/7 Activation, Mitochondrial Depolarization |

| 2-Carbonylbenzo[b]thiophene 1,1-dioxides | STAT3 Inhibition | Inhibition of STAT3 Phosphorylation |

| Thiophene Carboxamide Derivatives | Cell Cycle Arrest | G2/M Phase Arrest |

Data compiled from studies on related thiophene carboxamide derivatives. nih.govnih.govmdpi.com

Cellular Uptake, Distribution, and Intracellular Localization

The cellular permeability and subsequent intracellular distribution of a compound are critical determinants of its biological activity. While specific data for this compound is not available, general properties of the thiophene scaffold suggest it can influence these parameters.

The thiophene ring is a bioisostere of the benzene (B151609) ring and is often incorporated into drug candidates to modulate their physicochemical properties, including lipophilicity, which can affect cell membrane permeability. nih.gov One study on near-infrared phototheranostic agents demonstrated that the incorporation of a thiophene moiety enhanced cellular uptake. rsc.org This suggests that the thiophene core of this compound may facilitate its entry into cells.

Once inside the cell, the distribution would depend on the compound's affinity for various organelles and macromolecules. For derivatives that target intracellular proteins like STAT3 or components of the apoptotic machinery, localization to the cytoplasm and nucleus would be expected. However, without specific experimental data, the precise intracellular fate of this compound remains speculative.

Mechanistic Pathways of Biological Action

The biological actions of thiophene-2-carboxamide derivatives appear to be mediated through a variety of molecular mechanisms, primarily involving direct interactions with protein targets and the subsequent modulation of their function.

Direct Affinity Interaction: The primary mechanism of action for many thiophene-2-carboxamide derivatives is through direct binding to the active or allosteric sites of their target proteins. For instance, in the case of VEGFR-2 inhibition, molecular docking studies have shown that these compounds can fit into the ATP-binding pocket of the kinase domain. The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the binding site. nih.gov Similarly, derivatives targeting the colchicine-binding site of tubulin have been shown to form key interactions that disrupt microtubule dynamics. nih.gov The thiophene ring often plays a crucial role in these interactions through its aromatic character. nih.gov

Degradation Induction: While direct evidence for degradation induction by this compound is lacking, some small molecules have been shown to induce the degradation of their target proteins, for example, through the ubiquitin-proteasome system. A study on a derivative of the marine natural product Renieramycin T demonstrated its ability to decrease STAT3 levels through ubiquitin-proteasomal degradation. Given that thiophene-containing compounds can inhibit STAT3, it is plausible that some derivatives could also mediate their effects through target degradation, although this requires experimental verification.

Phenotypic Effects in Relevant In Vitro Models (e.g., cancer cell proliferation, antimicrobial activity)

Analogs of this compound have demonstrated significant phenotypic effects in various in vitro models, particularly in the realms of oncology and microbiology.

Anticancer Activity:

Thiophene-2-carboxamide derivatives have shown potent antiproliferative activity against a range of human cancer cell lines. The mechanism of action for some analogs is believed to involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated as an oncogene in breast cancer. researchgate.net Other thiophene carboxamide series have been investigated as biomimetics of Combretastatin A-4 (CA-4), which acts by inhibiting tubulin polymerization. nih.govresearchgate.net The cytotoxic effects of several analogs against various cancer cell lines are detailed below.

| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide | Hep3B (Hepatocellular carcinoma) | 5.46 µM | researchgate.net |

| N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide | Hep3B (Hepatocellular carcinoma) | 12.58 µM | researchgate.net |

| Thiophene-2-carboxamide analog with 4-Cl-phenyl ring | MCF-7 (Breast adenocarcinoma) | 0.096 µM | researchgate.net |

| 5-bromo-N-(thiazol-2-yl)thiopene-2-carboxamide (MB-D1) | A375 (Melanoma) | > 50 µM | mdpi.comnih.gov |

| 5-bromo-N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide (MB-D2) | MCF-7 (Breast adenocarcinoma) | ~75 µM | mdpi.comnih.gov |

Antimicrobial Activity:

The thiophene carboxamide scaffold is also a key component in compounds with notable antimicrobial properties. These molecules have been tested against a variety of pathogenic Gram-positive and Gram-negative bacteria. The presence of the carboxamide bond (-CO-NH-), a fundamental building block of proteins, is considered a crucial element for this activity. mdpi.com Studies on various derivatives show a range of efficacy against clinically relevant bacteria.

| Compound Class/Analog | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide analogs | S. aureus, B. subtilis, E. coli, P. aeruginosa | Activity varied by substituent, with some showing inhibition zones of 19-20 mm | nih.gov |

| Thiophene derivative 4 (ortho-substituted benzamide) | Colistin-Resistant A. baumannii | 4 mg/L | frontiersin.org |

| Thiophene derivative 4 (ortho-substituted benzamide) | Colistin-Resistant E. coli | 16 mg/L | frontiersin.org |

| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Demonstrated good antibacterial activity | mdpi.com |

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The biological activity of thiophene-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the thiophene and the N-phenyl rings. SAR studies provide critical insights into the molecular features necessary for potency and selectivity.

Impact of Fluorine Substitution on Biological Activity and Selectivity

The presence of fluorine atoms, as seen in the 3,5-difluorophenyl moiety of the title compound, is a common strategy in medicinal chemistry to modulate a molecule's biological profile. Fluorine substitution can significantly impact:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the compound's half-life.

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic or dipolar interactions with protein targets, thereby enhancing binding affinity.

Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes.

Role of Thiophene and Carboxamide Linker in Efficacy and Potency

The thiophene ring and the carboxamide linker are foundational to the activity of this class of compounds.

Thiophene Ring: The thiophene ring is a sulfur-containing heterocycle that is often used as a bioisostere for a benzene ring. Its aromatic character and the presence of the sulfur atom allow it to participate in various non-covalent interactions within enzyme active sites, including π-π stacking and hydrophobic interactions. researchgate.net The sulfur atom itself can act as a hydrogen bond acceptor. The specific substitution pattern on the thiophene ring is a key determinant of activity. nih.gov

Carboxamide Linker: The carboxamide (-CO-NH-) group serves as a rigid and planar linker connecting the thiophene and difluorophenyl rings. This structural rigidity is crucial for orienting the two aromatic systems in a specific conformation required for target binding. Furthermore, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are often essential for anchoring the molecule within a protein's active site. mdpi.com

Correlation of Physicochemical Properties with Biological Outcomes

The biological effects of this compound and its analogs are intrinsically linked to their physicochemical properties. Key properties influencing their activity include lipophilicity, electronic character, and steric profile.

Lipophilicity (log P): This property governs the molecule's ability to partition between aqueous and lipid environments, affecting absorption, distribution, and cell membrane penetration. The difluoro substitution on the phenyl ring increases the lipophilicity of the parent compound, which could enhance its ability to enter cells but may also affect other properties.

Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule contributed by polar atoms. It is a strong predictor of a drug's ability to permeate cell membranes. In the design of thiophene carboxamide analogs as CA-4 biomimetics, matching the PSA of the new compounds to that of CA-4 was a key strategy to ensure they could reach their intracellular target. nih.govresearchgate.net

Electronic Properties (HOMO-LUMO Gap): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's reactivity. A small HOMO-LUMO energy gap suggests higher reactivity. In one study, thiophene carboxamide analogs with lower energy gaps were found to have enhanced anticancer activity, suggesting that higher chemical reactivity and electron density on the thiophene ring could boost the interaction profile within the target binding site. nih.govresearchgate.net

Future Research Directions and Translational Potential of N 3,5 Difluorophenyl Thiophene 2 Carboxamide Derivatives

Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency

The rational design of next-generation analogs of N-(3,5-difluorophenyl)thiophene-2-carboxamide is guided by established structure-activity relationship (SAR) studies on related thiophene-2-carboxamide derivatives. mdpi.comnih.gov The core scaffold offers multiple points for chemical modification to optimize biological activity, selectivity, and potency.

Key strategies for rational design include:

Modification of the Thiophene (B33073) Ring: The substitution pattern on the thiophene ring is a critical determinant of biological activity. Studies have shown that introducing small functional groups at the 3- and 4-positions can drastically alter the compound's properties. For instance, research on similar thiophene-2-carboxamides has revealed that an amino group at the 3-position can confer greater antioxidant and antibacterial activity compared to hydroxyl or methyl groups. mdpi.com Future design could involve synthesizing analogs with various electron-donating and electron-withdrawing groups at these positions to probe interactions with specific biological targets.

Alteration of the Phenyl Ring Substitution: The fluorine atoms on the N-phenyl ring play a key role in target engagement, often through halogen bonding or by modulating the acidity of the amide N-H group. SAR studies on related compounds have indicated that the position and nature of substituents on this ring are crucial. For example, in a series of cholinesterase inhibitors, para-substitution with electronegative groups on the benzene (B151609) ring enhanced the inhibitory activity. nih.gov Future work could explore the replacement of the 3,5-difluoro pattern with other halogen combinations (e.g., chloro, bromo) or with other electron-withdrawing groups like trifluoromethyl or cyano to fine-tune binding affinity and specificity.

Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a phenyl ring, a strategy often used in medicinal chemistry to improve metabolic stability or solubility. nih.gov Further modifications could involve replacing the thiophene ring with other five-membered heterocycles such as furan (B31954), pyrrole (B145914), or thiazole (B1198619) to explore how different heteroatoms influence activity.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in prioritizing the synthesis of the most promising candidates, thereby accelerating the discovery of analogs with superior therapeutic profiles.

Table 1: Structure-Activity Relationship (SAR) Insights for Thiophene-2-Carboxamide Derivatives

| Molecular Scaffold Modification | Position of Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Introduction of Amino Group | Thiophene Ring (Position 3) | Increased antioxidant and antibacterial activity compared to hydroxyl or methyl groups. | mdpi.com |

| Introduction of Methoxy Group | Aryl Moiety | Enhanced inhibition against Gram-positive and Gram-negative bacteria. | mdpi.com |

| Electronegative Group Substitution | Phenyl Ring (Para-position) | Enhanced inhibitory activity against acetylcholinesterase and butyrylcholinesterase. | nih.gov |

| Carboxamide Moiety | Core Structure | Essential for activity in certain anticancer derivatives. | acs.org |

Exploration of Synergistic Effects with Other Therapeutic Agents

A significant future direction for this compound derivatives lies in their potential use in combination therapies. By pairing these novel compounds with existing drugs, it may be possible to achieve synergistic effects, overcome drug resistance, or reduce the required dosages of toxic agents.

Antifungal Synergy: Research has already demonstrated the potential of thiophene derivatives to act synergistically with conventional antifungal agents. One study found that a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), exhibited a powerful synergistic effect with fluconazole (B54011) against resistant Candida species. nih.gov The combination was effective against drug-resistant biofilms, a major clinical challenge. The proposed mechanism involves the thiophene compound inducing apoptosis, possibly through mitochondrial disruption, which complements the action of fluconazole. nih.gov This provides a strong rationale for testing this compound derivatives in combination with azole antifungals.

Anticancer Combination Therapy: Many thiophene carboxamides have shown promise as anticancer agents by inducing apoptosis through mitochondrial pathways or by inhibiting key enzymes like kinases. nih.govresearchgate.net This mode of action makes them ideal candidates for combination therapy. For example, they could be paired with DNA-damaging agents or cell-cycle inhibitors. A synergistic outcome could allow for lower doses of cytotoxic chemotherapy, thereby reducing side effects for the patient. Future studies should focus on screening these derivatives in combination with a panel of standard-of-care anticancer drugs against various cancer cell lines.

Antibacterial Adjuvants: Thiophene derivatives have also shown synergistic potential when combined with antibiotics like ciprofloxacin (B1669076) against resistant bacterial pathogens. nih.gov Derivatives of this compound could be investigated as adjuvants that resensitize resistant bacteria to existing antibiotics, potentially by inhibiting efflux pumps or other resistance mechanisms.

Application in Material Science and Advanced Chemical Systems (e.g., conductive polymers, catalysts)

The inherent electronic properties of the thiophene ring make it a valuable component in material science, particularly for organic electronics. nih.gov The this compound structure and its derivatives offer intriguing possibilities for the development of novel materials.

Conductive Polymers: Thiophene is a cornerstone monomer for conducting polymers like poly(3,4-ethylenedioxythiophene), also known as PEDOT. researchgate.net These materials are prized for their combination of electrical conductivity, optical transparency, and stability. Future research could involve the synthesis of polymers incorporating the this compound unit. The fluorine atoms can enhance the polymer's oxidative stability and tune its electronic energy levels, which is beneficial for applications in organic solar cells, light-emitting diodes (OLEDs), and stretchable electronics. nih.govnih.gov Copolymers containing thiophene units have been investigated as mixed ionic/electronic conductors (MIECs) for next-generation electronics and energy storage devices. benthamdirect.com

Heterogeneous Catalysis: The carboxamide functional group is an excellent ligand for coordinating with metal ions. A recent study demonstrated the use of a thiophene-2-carboxamide functionalized linker to construct a highly stable Zirconium(IV)-based metal-organic framework (MOF). This MOF, UiO-66, proved to be a prolific and recyclable heterogeneous catalyst for the regioselective ring-opening of epoxides by amines. This pioneering work opens the door for designing new MOF catalysts based on this compound linkers for a wide range of organic transformations. The electronic properties conferred by the difluorophenyl group could modulate the catalytic activity of the metal centers.

Table 2: Potential Applications of Thiophene-Carboxamide Derivatives in Material Science

| Application Area | Type of Material | Potential Role of Thiophene-Carboxamide Derivative | Reference |

|---|---|---|---|

| Organic Electronics | Conductive Polymers | Monomeric unit to create polymers with tuned electronic properties for solar cells and stretchable devices. | nih.govnih.gov |

| Energy Storage | Mixed Ionic/Electronic Conductors (MIECs) | Component in copolymers to facilitate both ion and electron transport. | benthamdirect.com |

| Heterogeneous Catalysis | Metal-Organic Frameworks (MOFs) | Functionalized organic linker to create stable and recyclable catalysts for organic synthesis. |

Emerging Research Areas and Potential Novel Applications

Beyond the established pathways, the unique chemical nature of this compound derivatives positions them for exploration in several emerging fields.

Biomimetics in Drug Design: One innovative strategy involves using the thiophene carboxamide scaffold as a "biomimetic" to mimic the structure and function of complex natural products. Researchers have successfully designed thiophene carboxamide derivatives that mimic the anticancer agent Combretastatin A-4 (CA-4). These synthetic mimics were shown to interact with tubulin, a key target in cancer chemotherapy, and disrupt the formation of 3D cancer spheroids, demonstrating a similar mechanism to the natural product. This approach could be applied to mimic other complex pharmacophores, offering a route to new drugs with potentially simpler synthesis and improved properties.

Targeting Novel Enzymes and Receptors: The thiophene scaffold is remarkably versatile and has been incorporated into molecules targeting a wide array of proteins, including kinases, cholinesterases, and various receptors. nih.govnih.govresearchgate.net A particularly promising area is the development of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. Future screening efforts could uncover entirely new biological targets for this class of compounds, leading to treatments for a broader range of diseases.

Advanced Organic Materials: The development of thiophene-based conjugated polymer gels represents a frontier in materials science. nih.gov These materials combine the conductivity of conjugated polymers with the softness and stretchability of gels, making them ideal for wearable electronics and bio-integrated devices. The specific structure of this compound could be used to design new gel-forming polymers with enhanced stability and electronic performance.

The continued exploration of this chemical scaffold, driven by rational design and interdisciplinary collaboration, promises to yield significant advancements in both medicine and material science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-difluorophenyl)thiophene-2-carboxamide, and how can purity be ensured?

- Methodology : Use Suzuki-Miyaura cross-coupling to introduce the 3,5-difluorophenyl group to the thiophene-carboxamide scaffold. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC. Yield optimization (e.g., 58% as in ) requires precise control of reaction time (24–48 hours) and temperature (80–100°C). Characterize intermediates via / NMR and mass spectrometry (EI/MS) for structural validation .

Q. How should researchers characterize the compound’s structural and electronic properties?

- Methodology : Perform NMR (600 MHz, DMSO-) to resolve aromatic protons (e.g., δ 7.26 ppm for the difluorophenyl group) and confirm substitution patterns. Use NMR to identify carbonyl (δ 163.70 ppm) and aromatic carbons. For electronic properties, conduct DFT calculations (B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO/LUMO) and dipole moments, which are critical for predicting reactivity .

Q. What analytical techniques are recommended for assessing thermal stability?

- Methodology : Differential scanning calorimetry (DSC) to determine melting points (e.g., 239–241°C for analogous compounds). Thermogravimetric analysis (TGA) evaluates decomposition thresholds. Cross-reference with literature data (e.g., mp 188–192°C for structurally similar thiophene derivatives in ) to identify inconsistencies caused by polymorphism or impurities .

Advanced Research Questions

Q. How can computational docking studies be designed to predict binding interactions with biological targets?

- Methodology : Use AutoDock Vina for high-throughput docking. Prepare the ligand (this compound) by assigning Gasteiger charges and generating rotatable bonds. Define a grid box (20 Å × 20 Å × 20 Å) around the target protein’s active site. Validate docking poses by comparing RMSD values (<2.0 Å) with crystallographic data. Multithreading reduces computational time by ~10× compared to AutoDock 4 .

Q. How to resolve contradictions in reported biological activities of structurally similar compounds?

- Methodology : Compare SAR (structure-activity relationship) data across analogs. For example, N-(3,5-difluorophenyl)acetamide derivatives () show GPCR modulation, while oxazolidinone analogs ( ) target p38 MAP kinase. Validate via competitive binding assays (e.g., fluorescence polarization) and crystallography to identify critical substituents (e.g., fluorine positions) influencing target selectivity .

Q. What strategies can improve the accuracy of DFT-predicted electronic properties?

- Methodology : Calibrate DFT models using experimental UV-Vis spectra (λmax) and polarizability measurements. For nonlinear optical (NLO) properties, calculate hyperpolarizability (β) using CAM-B3LYP with a polarizable continuum model (PCM) for solvent effects. Discrepancies >10% may require higher-level theory (e.g., MP2) .

Q. How to validate molecular interactions in solution versus solid-state?

- Methodology : X-ray crystallography provides definitive solid-state conformation. Compare with - NOESY NMR (in DMSO-) to detect intramolecular contacts (e.g., thiophene-difluorophenyl π-stacking). Discrepancies may arise from solvent-induced conformational flexibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Pilot-scale synthesis (e.g., Pfizer’s oxazolidinone protocol in ) uses continuous flow reactors for precise temperature control. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). For amide bonds, avoid racemization by limiting reaction temperatures to <50°C during coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.